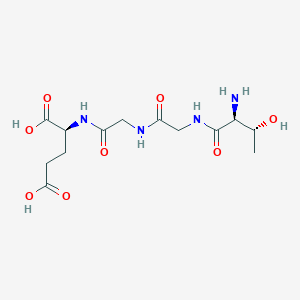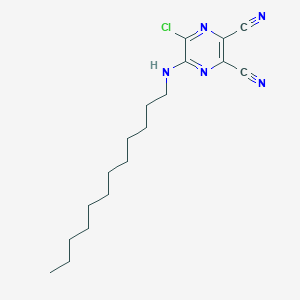![molecular formula C65H42 B14237179 9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) CAS No. 460347-61-9](/img/structure/B14237179.png)
9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) is a complex organic compound known for its unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) typically involves multiple steps of organic reactions. The process begins with the preparation of the fluorene and anthracene derivatives, followed by their coupling through a series of reactions. Common reagents used in these reactions include organometallic compounds, catalysts, and solvents that facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydrocarbon derivatives .
Aplicaciones Científicas De Investigación
9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mecanismo De Acción
The mechanism of action of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical interactions, such as π-π stacking and hydrogen bonding, which contribute to its effects. These interactions can influence the behavior of biological systems and materials, leading to diverse applications .
Comparación Con Compuestos Similares
Similar Compounds
(9H-Fluorene-9,9-diyl)bis(4,1-phenylene) diacrylate: A related compound with similar structural features but different functional groups.
N,N’-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis[1-(2,3-dichlorophenyl)methanimine]: Another compound with a fluorene core, used in different chemical contexts.
N,N’-(9H-Fluorene-9,9-diyldi-4,1-phenylene)bis[2-(4-methoxyphenyl)acetamide]: A compound with similar structural motifs but distinct functional properties.
Uniqueness
The uniqueness of 9,9’-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene) lies in its combination of fluorene and anthracene units, which impart specific electronic and photophysical properties. These characteristics make it particularly valuable in applications such as OLEDs and photovoltaic cells, where efficient light absorption and emission are crucial .
Propiedades
Número CAS |
460347-61-9 |
|---|---|
Fórmula molecular |
C65H42 |
Peso molecular |
823.0 g/mol |
Nombre IUPAC |
9-phenyl-10-[4-[9-[4-(10-phenylanthracen-9-yl)phenyl]fluoren-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C65H42/c1-3-19-43(20-4-1)61-51-25-7-11-29-55(51)63(56-30-12-8-26-52(56)61)45-35-39-47(40-36-45)65(59-33-17-15-23-49(59)50-24-16-18-34-60(50)65)48-41-37-46(38-42-48)64-57-31-13-9-27-53(57)62(44-21-5-2-6-22-44)54-28-10-14-32-58(54)64/h1-42H |
Clave InChI |
FCIZYCDVAFGAPL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=C(C=C5)C6(C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![{3-[(Pent-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B14237106.png)
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
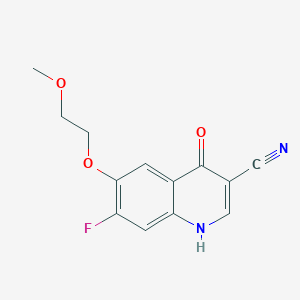
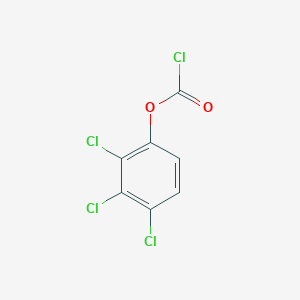
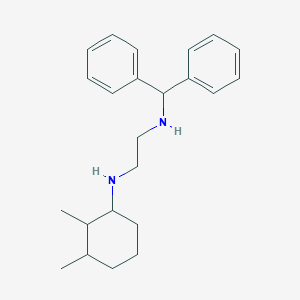

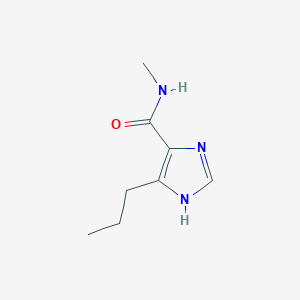

![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
